

3,5-Di-tert-butylaniline molecular structure and weight

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Compound of Interest

Compound Name: 3,5-Di-tert-butylaniline

Cat. No.: B181150

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In-Depth Technical Guide: 3,5-Di-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **3,5-Di-tert-butylaniline**, a key organic intermediate.

Core Molecular Data and Physical Properties

3,5-Di-tert-butylaniline is an aromatic amine characterized by the presence of two bulky tert-butyl groups meta to the amino group on the benzene ring.^[1] This substitution pattern imparts unique steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.

The key quantitative data for **3,5-Di-tert-butylaniline** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₁₄ H ₂₃ N ^[1] ^[2]
Molecular Weight	205.34 g/mol ^[1] ^[2]
Appearance	White to light yellow crystalline powder ^[1]
Melting Point	54-57 °C ^[1] ^[3]
Boiling Point	~200 °C ^[4]
Density	~0.912 g/cm ³ ^[1]
Flash Point	113 °C (closed cup)
CAS Number	2380-36-1 ^[2]

Molecular Structure and Identification

The structure of **3,5-Di-tert-butylaniline** is defined by a central benzene ring substituted with an amino group (-NH₂) at position 1, and two tert-butyl groups at positions 3 and 5.

Key Identifiers:

- IUPAC Name: **3,5-di-tert-butylaniline**^[2]
- SMILES: CC(C)(C)c1cc(N)cc(c1)C(C)(C)C^[1]
- InChI: 1S/C14H23N/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9H,15H2,1-6H3^[1]

Experimental Protocols

Synthesis of 3,5-Di-tert-butylaniline

One common laboratory-scale synthesis of **3,5-Di-tert-butylaniline** involves the Friedel-Crafts alkylation of aniline. Another prevalent method is the reduction of the corresponding nitro compound. Below is a generalized protocol for the synthesis via direct alkylation.

Objective: To synthesize **3,5-Di-tert-butylaniline** via the direct alkylation of aniline.

Materials:

- Aniline
- tert-Butyl chloride or tert-Butyl bromide[4]
- A suitable Lewis acid catalyst (e.g., anhydrous aluminum chloride)
- An inert solvent (e.g., chlorinated hydrocarbon)[4]
- Sodium hydroxide or potassium carbonate solution (for workup)[1]
- Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in the chosen inert solvent under an inert atmosphere (e.g., nitrogen or argon).
- Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst portion-wise while stirring.
- Alkylation: Add tert-butyl chloride dropwise to the cooled, stirring mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench it by slowly pouring it over crushed ice.
- Neutralization: Neutralize the acidic mixture by adding a base solution (e.g., sodium hydroxide) until the solution is basic.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent.

- **Washing:** Wash the organic layer with brine (saturated NaCl solution) to remove any remaining aqueous impurities.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- **Purification:** The crude **3,5-Di-tert-butylaniline** can be further purified by column chromatography or recrystallization to yield the final product.

Chemical Reactions and Applications

3,5-Di-tert-butylaniline serves as a versatile intermediate in organic synthesis. The bulky tert-butyl groups sterically hinder the ortho positions, directing electrophilic aromatic substitution to the para position relative to the amino group. The amino group itself can undergo typical reactions such as diazotization.

One notable application is its use in the synthesis of complex heterocyclic systems and lipophilic wedges. For instance, it has been used in the synthesis of lipophilic wedges by reacting it with 2-amino-6-chloropyrimidin-4-ol.^[5] It is also a useful reactant for creating fluorescent dyes.^[3]

Below is a diagram illustrating the synthesis of a diazonium salt from **3,5-Di-tert-butylaniline**, a common step for further functionalization of the aromatic ring.

Caption: Diazotization of **3,5-Di-tert-butylaniline**.

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